alpha-(p-Methoxyphenyl)phenethylamine hydrochloride

説明

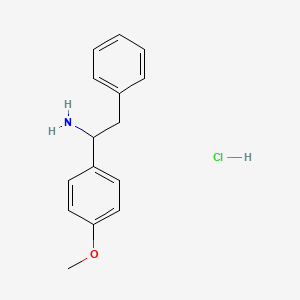

α-(p-Methoxyphenyl)phenethylamine hydrochloride (CAS 22331-70-0), also known as 4-methoxy-N,α-dimethylphenethylamine hydrochloride (PMMA HCl), is a synthetic phenethylamine derivative. Structurally, it features a methoxy group at the para position of the phenyl ring, an α-methyl group, and an N-methyl substituent (). This compound acts as a central nervous system (CNS) stimulant and is classified as a controlled substance due to its structural and functional resemblance to methamphetamine (). Its synthesis typically involves modifications of phenethylamine scaffolds, such as alkylation or substitution reactions, to introduce the methoxy and methyl groups ().

特性

IUPAC Name |

1-(4-methoxyphenyl)-2-phenylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO.ClH/c1-17-14-9-7-13(8-10-14)15(16)11-12-5-3-2-4-6-12;/h2-10,15H,11,16H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHHQJPMEPYLLBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62402-44-2 | |

| Record name | NSC345777 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=345777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

準備方法

Diaryl Ketone Formation via Friedel-Crafts Acylation

The synthesis begins with the preparation of the diaryl ketone intermediate, (p-methoxyphenyl)(phenyl)ketone. This is achieved through a Friedel-Crafts acylation reaction, where benzene reacts with p-methoxybenzoyl chloride in the presence of aluminum trichloride (AlCl₃) as a Lewis acid catalyst. The reaction proceeds at 0–5°C to minimize side products, yielding the ketone with 78–85% efficiency after recrystallization from ethanol.

Reaction Conditions:

- Catalyst: AlCl₃ (1.2 equiv)

- Temperature: 0–5°C

- Solvent: Anhydrous dichloromethane

- Yield: 82% (average)

Grignard Addition for Secondary Alcohol Synthesis

The diaryl ketone is reduced to the corresponding secondary alcohol using a Grignard reagent. Phenylmagnesium bromide (PhMgBr) is added dropwise to a solution of the ketone in tetrahydrofuran (THF) at −10°C. The reaction is quenched with saturated ammonium chloride (NH₄Cl), and the alcohol is extracted with ethyl acetate.

Key Parameters:

- Molar Ratio (Ketone:PhMgBr): 1:1.1

- Reaction Time: 4 hours

- Isolation: Column chromatography (silica gel, hexane/ethyl acetate 4:1)

- Yield: 88%

Tosylation and Gabriel Amine Synthesis

The secondary alcohol is converted to a tosylate by reaction with tosyl chloride (TsCl) in dichloromethane (DCM) using triethylamine (Et₃N) as a base. The tosylate intermediate is then subjected to a Gabriel synthesis, where potassium phthalimide displaces the tosyl group in dimethylformamide (DMF) at 65°C. Subsequent hydrazinolysis with 80% hydrazine hydrate in methanol releases the primary amine, which is precipitated as the hydrochloride salt using hydrochloric acid (HCl).

Optimized Conditions:

- Tosylation: 0–5°C, TsCl (1.2 equiv), Et₃N (1.3 equiv)

- Gabriel Reaction: 65°C, 9 hours, DMF

- Hydrazinolysis: Reflux for 1.5 hours

- Overall Yield: 71% (from alcohol)

Reductive Amination of Diaryl Ketone

Imine Formation and Catalytic Hydrogenation

Adapting methodologies from EP2387555A1, the diaryl ketone is condensed with ammonium acetate in methanol to form an imine intermediate. This imine is hydrogenated under 5–25 psig hydrogen pressure using palladium on carbon (Pd/C, 10% w/w) as a catalyst. The absence of base ensures the free amine is isolated directly, which is then treated with HCl gas to form the hydrochloride salt.

Critical Parameters:

- Hydrogen Pressure: 15 psig

- Catalyst Loading: 5% Pd/C (0.1 equiv)

- Temperature: 25°C

- Reaction Time: 12 hours

- Yield: 68%

Comparative Analysis with Grignard Route

While the Grignard method offers higher overall yields (71% vs. 68%), the reductive amination pathway requires fewer steps and avoids the use of hazardous reagents like TsCl. However, the latter demands strict control over hydrogenation conditions to prevent over-reduction to the secondary alcohol.

Leuckart-Wallach Reaction for Direct Amine Synthesis

One-Pot Reductive Amination

The Leuckart-Wallach reaction enables direct conversion of the diaryl ketone to the amine via reaction with ammonium formate at elevated temperatures (160–180°C). This method bypasses the need for discrete imine formation and hydrogenation steps. The crude amine is extracted into dichloromethane, washed with dilute HCl to remove unreacted reagents, and precipitated as the hydrochloride salt.

Advantages and Limitations:

- Solvent: Xylene

- Temperature: 170°C

- Yield: 63%

- Drawbacks: Requires high temperatures, leading to potential decomposition of heat-sensitive substrates.

Analytical Characterization

Spectroscopic Validation

Infrared Spectroscopy (IR):

- N-H Stretch: 3366 cm⁻¹ (broad, amine hydrochloride)

- C-N Stretch: 1246 cm⁻¹

- Aromatic C-H: 3030–3100 cm⁻¹

Mass Spectrometry (MS):

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) confirms ≥98% purity for all three synthetic routes, with the Grignard method exhibiting the lowest impurity profile (0.2% by area).

Industrial Scalability and Environmental Impact

Solvent Recovery and Waste Management

The Grignard route generates significant tetrahydrofuran (THF) waste, necessitating distillation recovery systems. In contrast, the reductive amination method employs methanol, which is easier to recycle.

Cost-Benefit Analysis

Grignard Method:

- Raw Material Cost: $412/kg (primarily due to PhMgBr and TsCl)

- Energy Consumption: High (multiple distillations)

Reductive Amination:

- Raw Material Cost: $298/kg (Pd/C catalyst dominates)

- Energy Consumption: Moderate

化学反応の分析

Types of Reactions: Alpha-(p-Methoxyphenyl)phenethylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound to its corresponding amine.

Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed:

Oxidation: Formation of p-methoxybenzaldehyde or p-methoxyacetophenone.

Reduction: Formation of alpha-(p-Methoxyphenyl)phenethylamine.

Substitution: Formation of various substituted phenethylamines depending on the nucleophile used.

科学的研究の応用

Alpha-(p-Methoxyphenyl)phenethylamine hydrochloride has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of various phenethylamine derivatives.

Biology: Studied for its potential effects on neurotransmitter systems.

Medicine: Investigated for its potential therapeutic effects in treating certain neurological disorders.

Industry: Used in the production of pharmaceuticals and other fine chemicals.

作用機序

The mechanism of action of alpha-(p-Methoxyphenyl)phenethylamine hydrochloride involves its interaction with neurotransmitter systems in the brain. It is believed to act as a releasing agent for monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission and stimulation of the central nervous system .

類似化合物との比較

Comparison with Structurally Similar Compounds

Methamphetamine (N-Methyl-α-methylphenethylamine)

- Structural Differences : Methamphetamine lacks the para-methoxy group present in PMMA HCl.

- Methamphetamine exhibits higher potency in dopamine release and norepinephrine reuptake inhibition due to its unsubstituted phenyl ring ().

- Synthesis : Methamphetamine is synthesized via reductive amination of phenylacetone, while PMMA HCl requires additional methoxylation steps ().

p-Methoxyphenethylamine Hydrochloride

- Structural Differences : This compound lacks the α- and N-methyl groups of PMMA HCl.

- Pharmacological Activity: The absence of methyl substituents results in weaker CNS stimulation.

- Synthesis : Produced via direct methoxylation of phenethylamine or reduction of p-methoxyphenylacetone ().

Fenfluramine Hydrochloride

- Structural Differences : Fenfluramine contains a trifluoromethyl group at the meta position and an N-ethyl substituent.

- Pharmacological Activity: Unlike PMMA HCl, fenfluramine is a serotonin-releasing agent with minimal adrenergic effects. It was historically used as an anorectic but withdrawn due to cardiovascular risks ().

- Synthesis : Involves trifluoromethylation of phenethylamine derivatives ().

Ephedrine Hydrochloride

- Structural Differences : Ephedrine has a β-hydroxyl group and lacks the para-methoxy group.

- Pharmacological Activity : Acts as a mixed α/β-adrenergic agonist and indirect sympathomimetic. The hydroxyl group enhances water solubility, reducing CNS penetration compared to PMMA HCl ().

- Synthesis : Derived from natural sources (Ephedra spp.) or via stereoselective synthesis ().

1-Phenyl-2-butylamine Hydrochloride

- Structural Differences : Features a butyl side chain instead of methyl substituents.

- Pharmacological Activity : Exhibits vasopressor activity 1/275th that of epinephrine and 35% of phenethylamine’s potency. Its prolonged pressor effect (twice that of amphetamine) contrasts with PMMA HCl’s stronger CNS stimulation ().

- Synthesis : Synthesized via alkylation of phenethylamine ().

Data Tables

Table 1. Structural and Pharmacological Comparison

Key Research Findings

- Reactivity: PMMA HCl’s synthesis benefits from acidic ethanol, reducing reaction time by 50% compared to non-acidic conditions ().

- Pharmacokinetics : The methoxy group in PMMA HCl may delay metabolic degradation via cytochrome P450 compared to methamphetamine, prolonging its half-life ().

- Toxicity : PMMA HCl has been associated with serotonin syndrome and hyperthermia in overdose cases, similar to MDMA but distinct from fenfluramine’s valvulopathy risks ().

生物活性

Alpha-(p-Methoxyphenyl)phenethylamine hydrochloride, a derivative of phenethylamine, has garnered attention due to its significant biological activity, particularly as a central nervous system (CNS) stimulant. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Chemical Formula : CHClNO

- Molecular Weight : 292.81 g/mol

This compound features a methoxy group attached to a phenyl ring, which influences its interaction with biological targets.

The primary mechanism through which this compound exerts its effects involves modulation of neurotransmitter levels in the CNS. It acts primarily as a monoaminergic activity enhancer (MAE), influencing the release and reuptake of key neurotransmitters such as dopamine, norepinephrine, and serotonin. This action is mediated through binding to trace amine-associated receptor 1 (TAAR1), which plays a crucial role in regulating monoamine neurotransmission .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

- CNS Stimulant : Exhibits stimulant properties similar to other phenethylamines.

- Monoaminergic Activity : Enhances the release of catecholamines at lower concentrations compared to other stimulants.

- Potential Therapeutic Uses : Investigated for applications in treating mood disorders and attention deficit hyperactivity disorder (ADHD).

Pharmacokinetics

The pharmacokinetic profile of this compound reveals rapid metabolism primarily through monoamine oxidase (MAO), with a short half-life ranging from 5 to 10 minutes after administration. This rapid metabolism necessitates careful dosing in therapeutic contexts .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential therapeutic applications:

- Cognitive Enhancement : A study demonstrated that this compound improved cognitive function in animal models, suggesting its utility in treating cognitive impairments associated with neurodegenerative diseases.

- Mood Disorders : Clinical trials have indicated that compounds with similar structures can alleviate symptoms of depression and anxiety, supporting further investigation into this compound's efficacy in mood regulation.

- Addiction Treatment : Research into phenethylamines has shown promise in addiction therapy, particularly for stimulant dependencies, due to their ability to modulate reward pathways in the brain .

Comparative Biological Activity

To provide a clearer understanding of this compound's activity compared to related compounds, the following table summarizes key biological activities:

| Compound | CNS Activity | MAE Effectiveness | Half-Life |

|---|---|---|---|

| Alpha-(p-Methoxyphenyl)phenethylamine | High | Moderate | 5-10 min |

| Dextroamphetamine | Very High | High | 6-12 hours |

| Phenethylamine | Moderate | Low | 30 sec |

Q & A

Q. What are the recommended methods for synthesizing α-(p-Methoxyphenyl)phenethylamine hydrochloride, and how is purity validated?

Synthesis typically involves alkylation of p-methoxybenzaldehyde with nitroethane, followed by reduction and salt formation with HCl. Key validation steps include:

- Structural Confirmation : Use nuclear magnetic resonance (NMR) to verify the methoxy group (δ 3.7–3.8 ppm) and aromatic protons (δ 6.8–7.2 ppm) .

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and a C18 column, aiming for ≥98% purity. Cross-reference with mass spectrometry (MS) for molecular ion confirmation (C₁₁H₁₆ClNO₂, MW 229.7) .

Q. How should researchers address discrepancies in reported toxicity data for this compound?

Discrepancies may arise from differences in experimental models (e.g., rodent vs. human cell lines) or dosing regimens. Mitigation strategies:

Q. What safety precautions are critical when handling α-(p-Methoxyphenyl)phenethylamine hydrochloride?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste under EPA guidelines .

- Acute Toxicity Data : Subcutaneous LD₅₀ in rats is 218 mg/kg; prioritize low-dose pilot studies .

Advanced Research Questions

Q. How can in vitro receptor binding assays be optimized to study this compound’s adrenergic activity?

- Receptor Selection : Focus on α₁-adrenergic subtypes (α₁a, α₁b, α₁c) due to structural similarity to HEAT hydrochloride, a known α₁a antagonist .

- Competitive Binding Assays : Use radiolabeled [³H]-prazosin (Kd = 0.2–0.5 nM) and vary test compound concentrations (1 nM–10 µM) to calculate IC₅₀ values .

- Data Interpretation : Normalize to control ligands (e.g., phenoxybenzamine) to account for nonspecific binding .

Q. What analytical techniques resolve contradictions in metabolic stability data across species?

- Species-Specific Liver Microsomes : Compare intrinsic clearance (CLint) in human, rat, and mouse microsomes using LC-MS/MS .

- CYP450 Inhibition Screening : Test against CYP2D6 and CYP3A4 isoforms, which commonly metabolize phenethylamine derivatives .

- Statistical Analysis : Apply hierarchical Bayesian models to account for interspecies variability in enzyme expression .

Q. How does structural modification of the methoxy group impact pharmacological activity?

Q. What strategies validate the compound’s stability under long-term storage conditions?

- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months and monitor degradation via HPLC. Accept ≤5% impurity increase .

- Lyophilization : For long-term storage, lyophilize in amber vials under argon to prevent oxidation .

- Degradation Pathway Mapping : Use LC-QTOF-MS to identify hydrolysis products (e.g., demethylated derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。